molecular formula C12H13NSi B3024401 4-[(Trimethylsilyl)ethynyl]benzonitrile CAS No. 75867-40-2

4-[(Trimethylsilyl)ethynyl]benzonitrile

Cat. No.: B3024401
CAS No.: 75867-40-2
M. Wt: 199.32 g/mol
InChI Key: WWNSLIBJQBBKKG-UHFFFAOYSA-N
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Description

4-[(Trimethylsilyl)ethynyl]benzonitrile is an organic compound with the molecular formula C12H13NSi. It is a derivative of benzonitrile, where the hydrogen atom on the benzene ring is replaced by a trimethylsilyl ethynyl group. This compound is used in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(Trimethylsilyl)ethynyl]benzonitrile can be synthesized through several methods. One common method involves the Sonogashira coupling reaction between 4-bromobenzonitrile and trimethylsilylacetylene. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, under an inert atmosphere like argon .

Another method involves the reaction of 4-bromobenzonitrile with triphenylphosphine in anhydrous triethylamine, followed by the addition of ethynyltrimethylsilane and palladium(II) acetate .

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes as described above, with optimizations for large-scale production. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[(Trimethylsilyl)ethynyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The trimethylsilyl group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products Formed

    Oxidation: 4-[(Hydroxy)ethynyl]benzonitrile

    Reduction: 4-[(Trimethylsilyl)ethynyl]benzylamine

    Substitution: 4-[(Azido)ethynyl]benzonitrile

Scientific Research Applications

4-[(Trimethylsilyl)ethynyl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Trimethylsilyl)ethynyl]benzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trimethylsilyl group can enhance the compound’s stability and reactivity, facilitating its use in various reactions .

Comparison with Similar Compounds

4-[(Trimethylsilyl)ethynyl]benzonitrile can be compared with other similar compounds, such as:

Each of these compounds has unique properties and reactivities, making them suitable for different applications in research and industry.

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNSLIBJQBBKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440720
Record name 4-[(Trimethylsilyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-40-2
Record name 4-[2-(Trimethylsilyl)ethynyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75867-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Trimethylsilyl)ethynyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Trimethylsilyl)ethynyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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